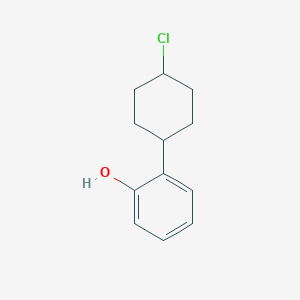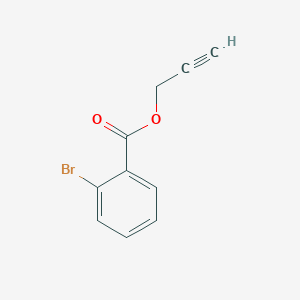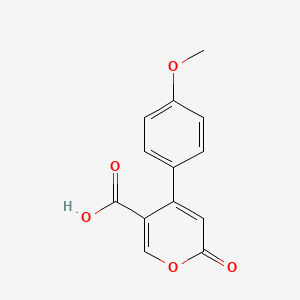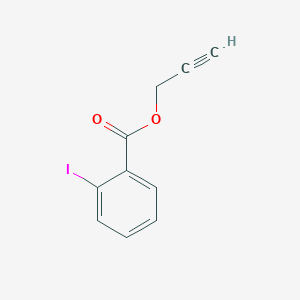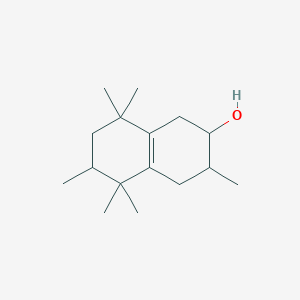
3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol is a polycyclic musk compound. It is widely used as a fragrance ingredient in consumer products, such as soaps, detergents, cosmetics, and cleaning agents . This compound is known for its musky, warm, and tenacious odor, making it a popular choice in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol involves several steps. One common method includes the reaction of 1,2,3,4-tetrahydro-1,1,3,4,4,6-hexamethyl-7-naphthyl methyl ketone with appropriate reagents under controlled conditions . The reaction typically requires a temperature range of 20-25°C and involves the use of solvents like chloroform and ethyl acetate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the final product meets the required quality standards .
Chemical Reactions Analysis
Types of Reactions
3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a reference standard in analytical methods such as gas chromatography.
Biology: Studied for its potential effects on biological systems and its interaction with various enzymes.
Medicine: Investigated for its potential therapeutic properties and its role in drug formulations.
Industry: Widely used in the fragrance industry and in the production of personal care products
Mechanism of Action
The mechanism of action of 3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic musky odor . The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another polycyclic musk with a similar structure and odor profile.
1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran: Used in fragrances with a similar musky scent.
Uniqueness
3,5,5,6,8,8-Hexamethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol is unique due to its specific molecular structure, which provides a distinct and long-lasting musky odor. Its stability and compatibility with various formulations make it a preferred choice in the fragrance industry .
Properties
CAS No. |
105937-65-3 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
3,5,5,6,8,8-hexamethyl-1,2,3,4,6,7-hexahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H28O/c1-10-7-13-12(8-14(10)17)15(3,4)9-11(2)16(13,5)6/h10-11,14,17H,7-9H2,1-6H3 |
InChI Key |
VDOQNZRRUACSIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CC1O)C(CC(C2(C)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


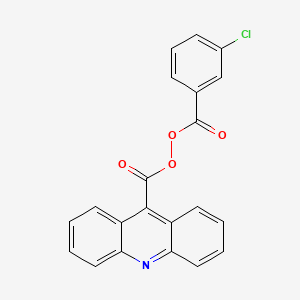
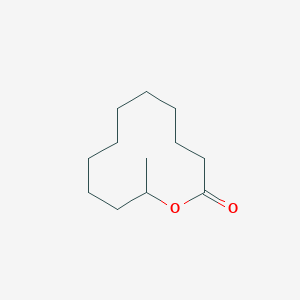

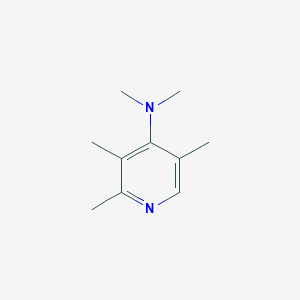
![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)


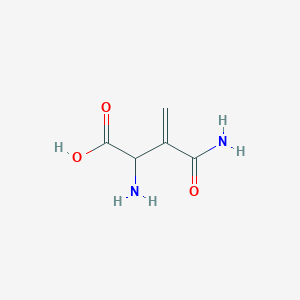

![8,8'-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14337780.png)
